Lysidine Lysidine
Brand Name: Vulcanchem
CAS No.: 116120-47-9
VCID: VC0219211
InChI:
SMILES:
Molecular Formula: C3H5N5OS
Molecular Weight: 0

Lysidine

CAS No.: 116120-47-9

Cat. No.: VC0219211

Molecular Formula: C3H5N5OS

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Lysidine - 116120-47-9

Specification

CAS No. 116120-47-9
Molecular Formula C3H5N5OS
Molecular Weight 0

Introduction

Definition and Chemical Identity

Lysidine exists in two distinct chemical identities in scientific literature:

Lysidine as a tRNA Modification

The primary subject of modern research is lysidine (2-lysyl cytidine), a lysine-containing cytidine derivative found at the wobble position of bacterial tRNA[Ile] . This modified nucleoside plays a crucial role in translation accuracy by altering both codon and amino acid specificities of tRNA[Ile] .

Lysidine as a Chemical Compound

A separate chemical compound with molecular formula C₄H₈N₂ (4,5-Dihydro-2-methyl-1H-imidazole) is also referred to as lysidine in chemical databases and older literature . This compound has different properties and applications from the tRNA modification.

Structure and Biochemical Properties

Lysidine in tRNA (2-lysyl cytidine)

Lysidine is formed by the attachment of lysine to the C2 position of cytidine at the wobble position (position 34) of eubacterial tRNA[Ile2] . This modification changes the nucleoside's chemical properties, altering its base-pairing capabilities and recognition by enzymes.

Chemical Lysidine Properties

The chemical compound lysidine (C₄H₈N₂) has the following physical and chemical properties:

PropertyValue
Molecular Weight84.12 g/mol
Melting Point105°C
Boiling Point198-200°C
Physical FormNeedles (from benzene)
Percent CompositionC 57.11%, H 9.59%, N 33.30%
SolubilitySoluble in water, alcohol, chloroform; less soluble in benzene, carbon tetrachloride, petroleum ether; practically insoluble in ether
IncompatibilitiesAcids, metallic salts, alkaloids

Table 1: Physical and chemical properties of lysidine (C₄H₈N₂)

Biological Function of Lysidine in tRNA

Codon Recognition Conversion

Lysidine is exclusively located at the anticodon wobble position (position 34) of eubacterial tRNA[Ile2] and serves a dual function :

  • It converts the codon specificity from AUG to AUA

  • It converts the aminoacylation specificity from methionyl-tRNA synthetase (MetRS) to isoleucyl-tRNA synthetase (IleRS)

This modification is crucial for the proper decoding of the isoleucine codon AUA during protein synthesis, preventing misreading as the methionine codon AUG .

Significance in Bacterial Translation

The AUA codon is one of the most frequently used isoleucine codons in many bacterial species, making lysidine modification essential for proper protein synthesis . Without lysidine, bacteria would misread AUA codons as AUG, leading to methionine incorporation instead of isoleucine, which would disrupt protein structure and function .

Biosynthesis of Lysidine

Enzymatic Mechanism

The enzyme tRNA[Ile]-lysidine synthetase (TilS) catalyzes lysidine formation using ATP and lysine as substrates . The reaction proceeds through a two-step mechanism:

  • Adenylation of C34 in tRNA[Ile2] using ATP

  • Nucleophilic attack by lysine on the C2 carbon of the adenylated intermediate

This enzymatic reaction is highly specific for tRNA[Ile2] and lysine .

TilS Structure and Activity

TilS is a homodimeric enzyme with each subunit consisting of:

  • N-terminal dinucleotide-binding fold domain (NTD) with a characteristic central hole

  • C-terminal globular domain (CTD)

  • Long α-helical linker connecting the two domains

The NTD shares structural similarity with the ATP-pyrophosphatase domain of GMP synthetase, supporting the proposed two-step reaction mechanism .

Kinetic Parameters

Kinetic studies of TilS from various organisms have revealed the following parameters:

SubstrateKm (μM)Relative Vmax/Km
ATP1.6 ± 0.5100
8-Azidoadenosine-5′-triphosphate10.0 ± 2.42.3
7-Deazaadenosine-5′-triphosphate1.8 ± 0.58.6
N6-Methyladenosine-5′-triphosphate21.7 ± 2.74.7
L-lysine~629-

Table 2: Nucleotide substrate kinetic parameters for TilS

tRNA Recognition by TilS

Recognition Elements

TilS discriminates tRNA[Ile] from the structurally similar tRNA[Met] by recognizing specific structural elements:

  • The anticodon loop

  • The anticodon stem

  • The acceptor stem

  • Escherichia coli TilS recognizes the acceptor stem of tRNA[Ile2]

  • Aquifex aeolicus TilS recognizes the C29·G41 base pair in the anticodon stem

Substrate Specificity Studies

Mutation studies have shown that TilS can tolerate modifications in the lysine side chain but is more sensitive to alterations at the α-carbon . Several lysine analogs and even small primary amines can serve as alternative substrates for TilS-mediated modification of tRNA[Ile2] .

CompoundIC50 (μM)
Lysine3.1 ± 0.2
Aminoethylcysteine0.45 ± 0.02
Aminoethylserine4.2 ± 0.3
Hydroxylysine41 ± 3
4,5-trans-Dehydrolysine2.5 ± 0.1
N-Acetylethylenediamine6.8 ± 0.9
Histamine330 ± 20
Ethanolamine1770 ± 150

Table 3: IC50 values for lysine analogs in TilS reaction

Biological Significance and Applications

Essentiality in Bacteria

The tilS gene is essential for viability in bacteria, including Bacillus subtilis and Escherichia coli . Partial inactivation of the tilS gene leads to an AUA codon-dependent translational defect . Since lysidine is absent in mammals, TilS represents a potential target for developing broad-spectrum antibacterial agents .

Role in Plasmodium falciparum

Recent research has revealed that TilS activity is essential for the survival of Plasmodium falciparum, the parasite responsible for malaria . In P. falciparum, TilS functions in the apicoplast, an organelle containing the smallest known complete tRNA set (only 25 tRNA isotypes) . Disruption of tRNA lysidinylation prevents proper decoding of the most frequently used isoleucine codon (AUA) in apicoplast-genome-encoded proteins, leading to organelle dysfunction and parasite death .

Novel Related Modifications

A recent discovery has identified a new cytidine derivative in plant organelles and some bacteria called 2-aminovaleramididine (ava2C), which also facilitates AUA decoding . This modification is structurally related to lysidine and performs a similar function.

Analytical Methods for Lysidine Detection

Chromatographic Analysis

Various chromatographic methods have been used to detect and quantify lysidine in tRNA samples:

  • High-performance liquid chromatography (HPLC)

  • Liquid chromatography-mass spectrometry (LC-MS)

These techniques allow for the separation and identification of lysidine from other modified nucleosides .

Bioassays

Several biochemical assays have been developed to study lysidine formation and function:

  • Radiometric assay: Using [U-14C] or [3H]-labeled lysine to monitor incorporation into tRNA

  • Gel mobility shift assay: Based on the altered mobility of lysidine-modified tRNA on acid-urea PAGE compared to unmodified tRNA

  • Biotinylation assay: Utilizing the free NH2 group in lysidine for reaction with N-hydroxysuccinimide ester derivatives of biotin

Future Research Directions

Therapeutic Applications

The bacterial-specific nature of lysidine makes TilS an attractive target for antibiotic development . Similarly, the essentiality of TilS in Plasmodium falciparum suggests its potential as an antimalarial target .

Synthetic Biology Applications

Understanding lysidine's role in minimal translation systems like that of the apicoplast could contribute to the development of synthetic cellular systems with minimal components . This research has implications for creating simplified cellular models and understanding the minimal requirements for life.

Evolutionary Significance

The distribution of lysidine and related modifications across different domains of life provides insights into the evolution of the genetic code and translation machinery . Further research in this area could help understand how different organisms have evolved diverse strategies for accurate translation.

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